molecular formula C28H23N3O5 B11474674 6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11474674
M. Wt: 481.5 g/mol
InChI Key: HEWHKPAZOPSZNW-UHFFFAOYSA-N
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Description

6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound that features a unique combination of dibenzofuran and pyrrolopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran and pyrrolopyrimidine intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the aromatic rings.

Scientific Research Applications

6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. In organic electronics, its electronic properties facilitate charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan: A simpler structure that serves as a building block for more complex compounds.

    Dibenzo[b,d]thiophene: Similar to dibenzofuran but contains sulfur, offering different electronic properties.

    Pyrrolopyrimidines: A class of compounds with similar core structures but different substituents, leading to varied biological and electronic properties.

Uniqueness

6-(2-methoxydibenzo[b,d]furan-3-yl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is unique due to its combination of dibenzofuran and pyrrolopyrimidine structures, which confer specific electronic and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H23N3O5

Molecular Weight

481.5 g/mol

IUPAC Name

6-(2-methoxydibenzofuran-3-yl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H23N3O5/c1-29-21-15-31(20-14-23-19(13-24(20)35-4)18-7-5-6-8-22(18)36-23)26(16-9-11-17(34-3)12-10-16)25(21)27(32)30(2)28(29)33/h5-15H,1-4H3

InChI Key

HEWHKPAZOPSZNW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)C4=C(C=C5C6=CC=CC=C6OC5=C4)OC

Origin of Product

United States

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